molecular formula C19H23NO2 B291013 N-[2-(butan-2-yl)phenyl]-2-ethoxybenzamide

N-[2-(butan-2-yl)phenyl]-2-ethoxybenzamide

Cat. No.: B291013
M. Wt: 297.4 g/mol
InChI Key: MOPABHWORUBEIC-UHFFFAOYSA-N
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Description

N-[2-(butan-2-yl)phenyl]-2-ethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is substituted with a 2-sec-butylphenyl group and an ethoxy group. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-yl)phenyl]-2-ethoxybenzamide typically involves the reaction of 2-sec-butylphenylamine with 2-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-yl)phenyl]-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

N-[2-(butan-2-yl)phenyl]-2-ethoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(butan-2-yl)phenyl]-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-sec-butylphenyl)-2-methoxybenzamide
  • N-(2-sec-butylphenyl)-2-hydroxybenzamide
  • N-(2-sec-butylphenyl)-2-chlorobenzamide

Uniqueness

N-[2-(butan-2-yl)phenyl]-2-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, such as methoxy, hydroxy, or chloro groups.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-2-ethoxybenzamide

InChI

InChI=1S/C19H23NO2/c1-4-14(3)15-10-6-8-12-17(15)20-19(21)16-11-7-9-13-18(16)22-5-2/h6-14H,4-5H2,1-3H3,(H,20,21)

InChI Key

MOPABHWORUBEIC-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC

Origin of Product

United States

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